
L-Asparaginyl-L-leucyl-L-glutaminylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparaginyl-L-leucyl-L-glutaminylglycine is a peptide composed of four amino acids: L-asparagine, L-leucine, L-glutamine, and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-leucyl-L-glutaminylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the amine group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
Analyse Chemischer Reaktionen
Types of Reactions
L-Asparaginyl-L-leucyl-L-glutaminylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes like proteases.
Oxidation: Oxidizing agents can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reducing agents can be used to break disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or enzymes like trypsin.
Eigenschaften
CAS-Nummer |
647838-75-3 |
|---|---|
Molekularformel |
C17H30N6O7 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H30N6O7/c1-8(2)5-11(23-15(28)9(18)6-13(20)25)17(30)22-10(3-4-12(19)24)16(29)21-7-14(26)27/h8-11H,3-7,18H2,1-2H3,(H2,19,24)(H2,20,25)(H,21,29)(H,22,30)(H,23,28)(H,26,27)/t9-,10-,11-/m0/s1 |
InChI-Schlüssel |
RMQLSNUFJGAPQK-DCAQKATOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)
![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)
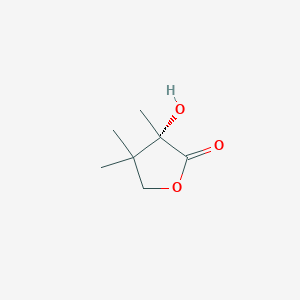
![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)
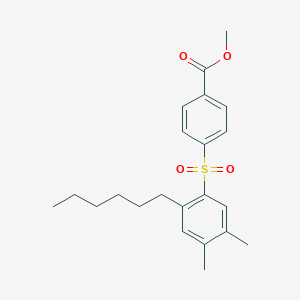
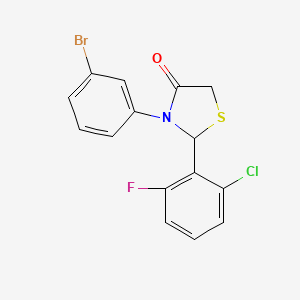
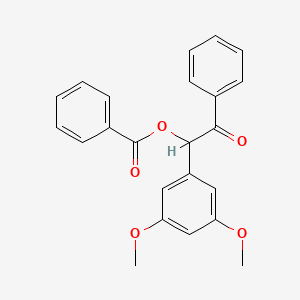
![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)
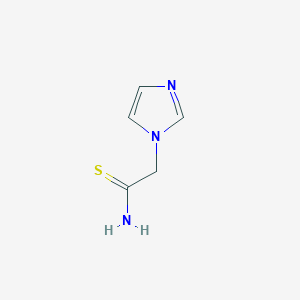

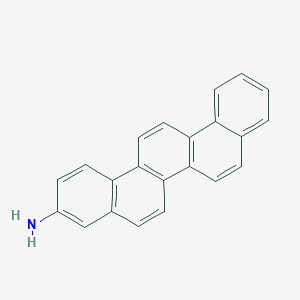
![1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-](/img/structure/B12582606.png)
